molecular formula C28H22N2O4S B7694522 (4E)-2-(3,4-Dimethoxyphenyl)-4-({2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one

(4E)-2-(3,4-Dimethoxyphenyl)-4-({2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B7694522
M. Wt: 482.6 g/mol
InChI Key: MNOKNLHXSFWSQG-HZHRSRAPSA-N
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Description

The compound (4E)-2-(3,4-Dimethoxyphenyl)-4-({2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one is a complex organic molecule that features a variety of functional groups, including methoxy, sulfanyl, quinoline, and oxazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(3,4-Dimethoxyphenyl)-4-({2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative, followed by the introduction of the sulfanyl group. The final steps involve the formation of the oxazole ring and the methoxyphenyl group.

    Quinoline Derivative Preparation: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of Sulfanyl Group: The quinoline derivative can be reacted with 4-methylthiophenol under basic conditions to introduce the sulfanyl group.

    Formation of Oxazole Ring: The oxazole ring can be formed through a cyclization reaction involving an appropriate precursor such as an α-haloketone.

    Methoxyphenyl Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(3,4-Dimethoxyphenyl)-4-({2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline ring can be reduced to a tetrahydroquinoline using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4E)-2-(3,4-Dimethoxyphenyl)-4-({2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one: has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its complex structure and functional groups that may interact with biological targets.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure may impart interesting properties to materials, making it useful in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (4E)-2-(3,4-Dimethoxyphenyl)-4-({2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline and oxazole rings could play a role in binding to these targets, while the methoxy and sulfanyl groups could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine, which are known for their antimalarial properties.

    Oxazole Derivatives: Compounds such as oxaprozin, which is used as a nonsteroidal anti-inflammatory drug.

    Methoxyphenyl Derivatives: Compounds like vanillin, which is widely used as a flavoring agent.

Uniqueness

(4E)-2-(3,4-Dimethoxyphenyl)-4-({2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one: is unique due to its combination of functional groups and the potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and development.

Properties

IUPAC Name

(4E)-2-(3,4-dimethoxyphenyl)-4-[[2-(4-methylphenyl)sulfanylquinolin-3-yl]methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O4S/c1-17-8-11-21(12-9-17)35-27-20(14-18-6-4-5-7-22(18)30-27)15-23-28(31)34-26(29-23)19-10-13-24(32-2)25(16-19)33-3/h4-16H,1-3H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOKNLHXSFWSQG-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2C=C4C(=O)OC(=N4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2/C=C/4\C(=O)OC(=N4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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